2-phenyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
This compound features a 2,3-dihydro-1,3-benzothiazole core substituted with a sulfamoyl group at position 6 and a propenyl (allyl) group at position 2. The (2Z)-configuration of the imine bond is critical for its stereoelectronic properties. While direct data on its synthesis or applications are absent in the provided evidence, structurally related compounds in and suggest its relevance in medicinal chemistry, particularly as a candidate for receptor antagonism or enzyme inhibition .
Properties
IUPAC Name |
2-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-10-21-15-9-8-14(26(19,23)24)12-16(15)25-18(21)20-17(22)11-13-6-4-3-5-7-13/h2-9,12H,1,10-11H2,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDSNHPBXJXRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410844 | |
| Record name | F1365-1312 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20410844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-95-9 | |
| Record name | F1365-1312 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20410844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
The compound N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 865176-08-5) shares the benzothiazole core and propenyl substituent but replaces the phenylacetamide with a 4-(pyrrolidine-sulfonyl)benzamide group. This substitution introduces a bulkier sulfonamide moiety, likely enhancing solubility but reducing membrane permeability compared to the phenylacetamide variant .
Table 1: Structural and Molecular Comparisons
Pharmacological and Functional Comparisons
- Angiotensin II Receptor Antagonists (): Compounds with the 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine scaffold, such as 3(1) and 3(3) , exhibit high affinity for the angiotensin II receptor (PDB ID: 3R8A). Their imine nitrogen and aromatic systems form hydrogen bonds and electrostatic interactions with the receptor’s active site . The target compound’s sulfamoyl group may similarly engage in hydrogen bonding, but its benzothiazole core could alter binding kinetics compared to the thiazol-imine analogues.
- Antihypertensive Efficacy: Compound 3(5) in demonstrated antihypertensive effects comparable to valsartan.
Hydrogen-Bonding and Crystallographic Behavior
highlights the role of hydrogen-bonding patterns in molecular aggregation. The sulfamoyl (-SO2NH2) group in the target compound can act as both a donor and acceptor, forming robust intermolecular networks akin to those observed in triazole-acetamide derivatives (). For example, 6b and 6c in utilize -NO2 and -NH groups for crystalline packing, suggesting that the target compound’s sulfamoyl and acetamide moieties could stabilize its solid-state structure similarly .
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